molecular formula C7H14N2 B13209168 2-[(Azetidin-1-yl)methyl]azetidine

2-[(Azetidin-1-yl)methyl]azetidine

Cat. No.: B13209168
M. Wt: 126.20 g/mol
InChI Key: UZGJDCWRNGCOAQ-UHFFFAOYSA-N
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Description

2-[(Azetidin-1-yl)methyl]azetidine is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles Azetidines are known for their significant ring strain, which imparts unique reactivity and stability properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(Azetidin-1-yl)methyl]azetidine can be achieved through several methods. One common approach involves the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene component . This method is efficient for synthesizing functionalized azetidines with high regio- and stereoselectivity.

Another synthetic route involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This method provides a straightforward and efficient way to prepare azetidine derivatives.

Industrial Production Methods

Industrial production of azetidines, including this compound, often relies on nucleophilic substitution reactions with nitrogen nucleophiles, reduction of β-lactams, or ring-opening of highly strained azabicyclobutanes . These methods are scalable and can be optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-[(Azetidin-1-yl)methyl]azetidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the azetidine ring to more saturated derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce more saturated azetidine derivatives .

Mechanism of Action

The mechanism of action of 2-[(Azetidin-1-yl)methyl]azetidine involves its interaction with molecular targets and pathways. The compound’s ring strain and nitrogen atom make it reactive towards various biological molecules. It can form covalent bonds with nucleophilic sites in proteins and enzymes, potentially inhibiting their function . This reactivity is exploited in drug design to create molecules that can selectively target specific biological pathways.

Comparison with Similar Compounds

2-[(Azetidin-1-yl)methyl]azetidine can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its four-membered ring structure, which provides a balance between reactivity and stability, making it a versatile compound in various applications.

Properties

Molecular Formula

C7H14N2

Molecular Weight

126.20 g/mol

IUPAC Name

1-(azetidin-2-ylmethyl)azetidine

InChI

InChI=1S/C7H14N2/c1-4-9(5-1)6-7-2-3-8-7/h7-8H,1-6H2

InChI Key

UZGJDCWRNGCOAQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(C1)CC2CCN2

Origin of Product

United States

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